molecular formula C19H23NO2S B14533123 N-(4-Butoxyphenyl)-4-ethoxybenzene-1-carbothioamide CAS No. 62516-75-0

N-(4-Butoxyphenyl)-4-ethoxybenzene-1-carbothioamide

Cat. No.: B14533123
CAS No.: 62516-75-0
M. Wt: 329.5 g/mol
InChI Key: NUKGENMBCOBJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butoxyphenyl)-4-ethoxybenzene-1-carbothioamide is an organic compound that belongs to the class of carbothioamides. This compound is characterized by the presence of butoxy and ethoxy substituents on the phenyl rings, which contribute to its unique chemical properties. It is used in various scientific research applications due to its interesting reactivity and potential biological activities.

Properties

CAS No.

62516-75-0

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

N-(4-butoxyphenyl)-4-ethoxybenzenecarbothioamide

InChI

InChI=1S/C19H23NO2S/c1-3-5-14-22-18-12-8-16(9-13-18)20-19(23)15-6-10-17(11-7-15)21-4-2/h6-13H,3-5,14H2,1-2H3,(H,20,23)

InChI Key

NUKGENMBCOBJBH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxyphenyl)-4-ethoxybenzene-1-carbothioamide typically involves the reaction of 4-butoxyaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxyphenyl)-4-ethoxybenzene-1-carbothioamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group acts as a nucleophile.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted carbothioamides.

    Oxidation: The major products are sulfoxides or sulfones.

    Reduction: The major products are amines or thiols.

Scientific Research Applications

N-(4-Butoxyphenyl)-4-ethoxybenzene-1-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Butoxyphenyl)-4-ethoxybenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: This compound has similar structural features but contains a nitrophenyl group instead of an ethoxy group.

    N-(4-Butoxyphenyl)acetamide: This compound is structurally similar but lacks the ethoxybenzene and carbothioamide groups.

Uniqueness

N-(4-Butoxyphenyl)-4-ethoxybenzene-1-carbothioamide is unique due to the presence of both butoxy and ethoxy substituents on the phenyl rings, which contribute to its distinct chemical properties and reactivity. Additionally, the carbothioamide group imparts specific biological activities that differentiate it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.